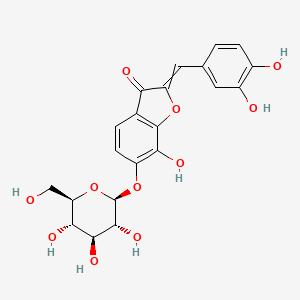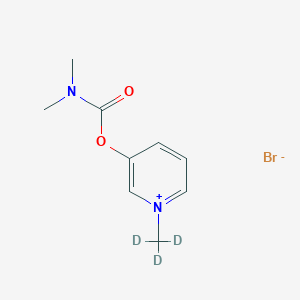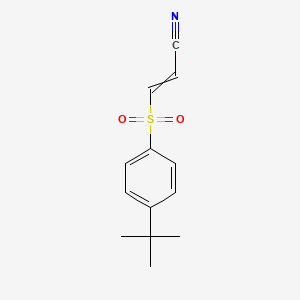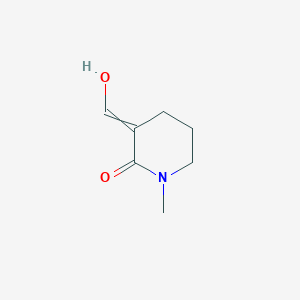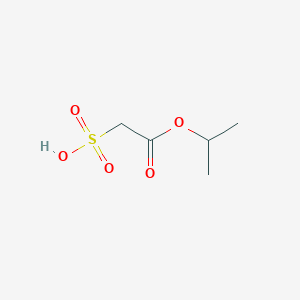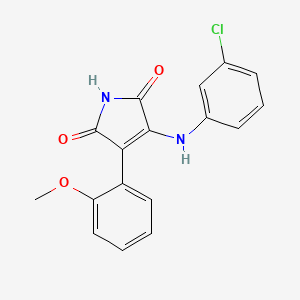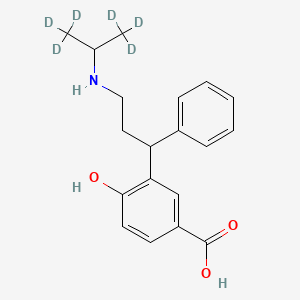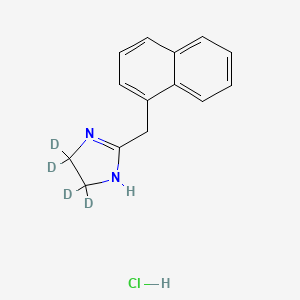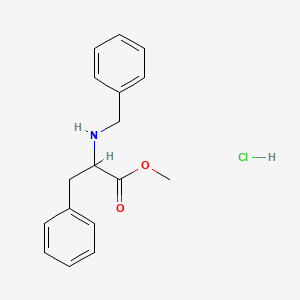![molecular formula C14H9NO5 B12430118 9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B12430118.png)
9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid is a heterocyclic compound that belongs to the pyranoquinoline family. This compound is characterized by its fused pyranoquinoline moiety, which is a common structural motif in many naturally occurring and biologically active alkaloids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid typically involves the reaction of 2,4(1H,3H)-quinolinediones with diethyl acetylenedicarboxylate in absolute ethanol, catalyzed by triethylamine . The reaction proceeds through a series of steps, including cyclization and oxidation, to yield the desired product. The reaction conditions are optimized to ensure high yields and purity of the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as microwave-assisted synthesis, can also be employed to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells . It also modulates signaling pathways related to inflammation and immune response, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrano[3,2-c]quinoline-4-carboxylates: These compounds share a similar core structure and exhibit comparable biological activities.
Furo[3,2-c]quinolones: These derivatives have a fused furan ring and display similar pharmacological properties.
Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline core and are studied for their anticancer and anti-inflammatory activities.
Uniqueness
9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which enhances its solubility and reactivity. This makes it a versatile compound for various synthetic and biological applications .
Eigenschaften
Molekularformel |
C14H9NO5 |
|---|---|
Molekulargewicht |
271.22 g/mol |
IUPAC-Name |
9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C14H9NO5/c1-6-2-3-8-7(4-6)12-11(13(17)15-8)9(16)5-10(20-12)14(18)19/h2-5H,1H3,(H,15,17)(H,18,19) |
InChI-Schlüssel |
KAEMHPZXIMSDTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC(=O)C3=C2OC(=CC3=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


